Presence of the 9-Methoxy Group as a Critical Polarity and H‑Bond Acceptor Modulator
The target compound bears a methoxy substituent at position 9 of the chromene ring, a feature absent in the closely related analog 7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902879-10-1). In the benchmark senescence-inducer series, oxygenated substituents on the chromene moiety were essential for maintaining both antiproliferative potency and metabolic stability in human liver microsomes [1]. Although direct comparative data for this exact pair are not publicly available, the class-level SAR indicates that the 9‑OCH₃ group introduces an additional hydrogen‑bond acceptor and increases topological polar surface area (TPSA), parameters that correlate with improved aqueous solubility and reduced oxidative metabolism [1][2].
| Evidence Dimension | Topological polar surface area (TPSA) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | TPSA ≈ 74 Ų (calculated); 6 H‑bond acceptors |
| Comparator Or Baseline | 7-Bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902879-10-1): TPSA ≈ 64 Ų; 5 H‑bond acceptors (predicted values; direct measurement not located) |
| Quantified Difference | Estimated ΔTPSA ≈ +10 Ų; +1 H‑bond acceptor |
| Conditions | In silico prediction based on fragment contribution methods; no experimental TPSA data available for the target compound |
Why This Matters
The higher H‑bond acceptor count and TPSA are structural flags that predict improved solubility and metabolic stability, reducing the risk of late-stage attrition in lead optimization.
- [1] Oh S, Lee JY, Choi I, et al. Discovery of 4H-chromeno[2,3-d]pyrimidin-4-one derivatives as senescence inducers and their senescence-associated antiproliferative activities on cancer cells using advanced phenotypic assay. Eur J Med Chem. 2021;209:112550. View Source
- [2] Yousif MNM, et al. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines. Med Chem. 2023;19(3):246-262. View Source
